Methyl tripropyl ammonium chloride
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Modern Chemical Science
Quaternary ammonium compounds (QACs) are a broad class of several hundred chemicals that are characterized by a central nitrogen atom covalently bonded to four alkyl or aryl groups, resulting in a permanent positive charge. wikipedia.org This cationic nature is a defining feature, making them largely independent of the pH of their solution. wikipedia.org The general structure is represented as [NR4]+, where R can be a variety of organic substituents. wikipedia.org This permanent charge, along with the nature of the R groups, dictates the specific properties and applications of each QAC.
In modern chemical science, QACs are recognized for their utility in a wide array of applications. They are extensively used as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.org Their antimicrobial properties are particularly noteworthy, with many QACs demonstrating efficacy against a broad spectrum of bacteria, fungi, and enveloped viruses. wikipedia.orgchemicalsafetyfacts.org This has led to their incorporation into numerous products, including cleaning and disinfecting agents, personal care products, and wood preservatives. chemicalsafetyfacts.orgmass.goveurofins.de
The surface-active properties of QACs, stemming from their amphiphilic nature (possessing both a hydrophilic charged head and a hydrophobic hydrocarbon tail), enable them to act as effective emulsifiers and phase-transfer catalysts in organic synthesis. eurofins.denih.gov Phase-transfer catalysis is a particularly valuable application, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).
The Role of Methyl Tripropyl Ammonium Chloride in Contemporary Chemical Research
This compound, with the chemical formula C10H24ClN, is a specific member of the trialkylmethylammonium salt family. nih.govchemsrc.com While not as extensively documented in mainstream applications as some other QACs like benzalkonium chloride or didecyldimethylammonium chloride, it serves as a valuable compound in specialized research contexts. eurofins.de
Its primary role in contemporary chemical research often revolves around its function as a phase-transfer catalyst and as a component in the formulation of ionic liquids. The structure of this compound, with its methyl group and three propyl chains attached to the central nitrogen atom, provides a unique combination of steric hindrance and charge distribution that can influence reaction kinetics and selectivity in organic synthesis.
Researchers may utilize this compound to study the effects of cation size and symmetry on the efficiency of phase-transfer-catalyzed reactions. Its physicochemical properties, such as its solubility in various organic solvents and its thermal stability, are key parameters that determine its suitability for specific catalytic processes.
Historical Development and Evolution of Research on Trialkylmethylammonium Salts
The investigation of quaternary ammonium compounds dates back to the early 20th century. The first antimicrobial pesticide containing a QAC was registered in 1947. orst.edu Early research focused on the synthesis and characterization of these salts, with a significant emphasis on their biological activity.
The development of trialkylmethylammonium salts, a subgroup of QACs, evolved from this foundational work. The systematic variation of the alkyl chain lengths and the nature of the fourth substituent (in this case, a methyl group) allowed for a more nuanced understanding of structure-activity relationships.
Initially, research was heavily concentrated on the antimicrobial and surfactant properties of these compounds. However, with the advent of new analytical techniques and a deeper understanding of reaction mechanisms, the scope of research broadened. The recognition of their potential as phase-transfer catalysts in the mid-20th century marked a significant milestone, opening up new avenues for their application in organic synthesis.
In more recent decades, research into trialkylmethylammonium salts, including this compound, has expanded to include their use as ionic liquids. Ionic liquids, which are salts with melting points below 100°C, are considered "green" solvents and have shown promise in a variety of applications, from electrochemistry to catalysis. The tunability of the cation and anion allows for the design of ionic liquids with specific properties, and trialkylmethylammonium cations are valuable building blocks in this field.
The ongoing evolution of research in this area continues to explore novel applications for these compounds, driven by the need for more efficient, selective, and environmentally benign chemical processes.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H24ClN | nih.govchemsrc.com |
| Molecular Weight | 193.76 g/mol | nih.govchemicalbook.com |
| CAS Number | 75373-66-9 | chemsrc.comchemicalbook.com |
| IUPAC Name | methyl(tripropyl)azanium;chloride | nih.gov |
Properties
IUPAC Name |
methyl(tripropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCOWQZUGKUQCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CCC)CCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549389 | |
| Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75373-66-9 | |
| Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Applications of Methyl Tripropyl Ammonium Chloride
Methyl Tripropyl Ammonium (B1175870) Chloride as a Phase Transfer Catalyst (PTC)
The primary catalytic application of methyl tripropyl ammonium chloride is as a Phase Transfer Catalyst (PTC). PTC is a powerful methodology in synthetic chemistry that enhances reaction rates between reactants in heterogeneous systems. ijstr.org By transporting a reactant from one phase to another where the other reactant resides, PTCs overcome the insolubility barrier, enabling the reaction to proceed efficiently under milder conditions. ijstr.orgresearchgate.net Quaternary ammonium salts, like this compound, are among the most common and cost-effective types of PTCs used in industrial and laboratory settings. ijstr.orglittleflowercollege.edu.in
Phase Transfer Catalysis (PTC) operates on the principle of facilitating the movement of a reactant, typically an anion, across the interface of two immiscible liquids, such as an organic and an aqueous phase. ijstr.org In many chemical reactions, one reactant (e.g., an inorganic salt, which is a source of a nucleophile) is soluble in water but insoluble in an organic solvent, where the organic substrate is dissolved. wikipedia.org This phase separation severely limits the reaction rate.
A quaternary ammonium chloride (Q⁺Cl⁻), like this compound, introduces a catalytic cycle to overcome this limitation. The process can be described by the following key steps:
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its chloride anion (Cl⁻) for the reactant anion (Y⁻) from the inorganic salt (e.g., NaY). This forms a lipophilic ion pair, Q⁺Y⁻. slideshare.net
Phase Transfer: Due to the organic nature of the alkyl groups attached to the nitrogen atom, the Q⁺Y⁻ ion pair is soluble in the organic phase and migrates across the phase boundary. researchgate.net
Reaction in Organic Phase: Once in the organic phase, the anion Y⁻ is weakly solvated and thus highly reactive (a "naked anion"). It reacts with the organic substrate (RX) to form the desired product (RY). This step also regenerates the quaternary ammonium cation with the leaving group anion (Q⁺X⁻). slideshare.net
Catalyst Regeneration: The Q⁺X⁻ ion pair, being more hydrophilic, travels back to the aqueous phase, where the X⁻ anion is exchanged for another Y⁻ anion, thus completing the catalytic cycle and allowing the process to repeat. slideshare.net
The effectiveness of the quaternary ammonium salt as a PTC is influenced by factors such as the size and structure of the alkyl groups on the nitrogen atom, which affect its lipophilicity and ability to solubilize the anion in the organic phase. slideshare.net
This compound and similar quaternary ammonium salts are extensively used to catalyze alkylation and nucleophilic substitution reactions. nbinno.comwikipedia.org These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Alkylation Reactions: In these reactions, an alkyl group is transferred from one molecule to another. A common example is the alkylation of amines. Direct alkylation of amines with alkyl halides can be problematic, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts because the product amine is often more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com PTC helps to control these reactions by facilitating the transfer of a nucleophile (like an amine or an anion derived from a C-H acid) into the organic phase to react with the alkyl halide. researchgate.net
Nucleophilic Substitution Reactions: PTC is highly effective for reactions involving a nucleophile (Nu⁻) and an organic substrate (R-X). The catalyst transports the nucleophile from the aqueous phase into the organic phase. libretexts.org A classic example is the synthesis of nitriles from alkyl halides and sodium cyanide, a reaction that is significantly accelerated by a PTC. littleflowercollege.edu.in
| Reaction Type | Reactants | Catalyst Role | Product |
| Alkylation | R-NH₂ + R'-X | Transports amine or deprotonated species into the organic phase. | R-NH-R' (Secondary Amine) |
| Nucleophilic Substitution | R-Br + NaCN | Transports the cyanide anion (CN⁻) into the organic phase. | R-CN (Nitrile) |
This table illustrates the role of a phase transfer catalyst in typical alkylation and nucleophilic substitution reactions.
Phase transfer catalysis is also applied in polymerization reactions. nbinno.com One of the most significant applications is in interfacial polymerization, a technique used to produce high-molecular-weight polymers like polyamides and polyesters. wikipedia.orgmdpi.com
Interfacial polymerization occurs at the interface between two immiscible liquids. nih.gov Typically, one monomer is dissolved in an aqueous phase (often a diamine) and the other in an organic solvent (often a diacyl chloride). nih.govresearchgate.net The polymerization reaction is rapid and is generally limited to the interface. A PTC like this compound can facilitate the transfer of one of the reactive species (e.g., a deprotonated diamine or a phenoxide in polyester synthesis) across the boundary, potentially increasing the polymerization rate and influencing the morphology and properties of the resulting polymer film. nih.gov This method is crucial in the fabrication of thin-film composite membranes for applications like nanofiltration and reverse osmosis. mdpi.com
The efficiency of phase transfer-catalyzed reactions can be significantly enhanced by the application of ultrasonic irradiation, a field known as sonochemistry. ias.ac.in Ultrasound improves reaction rates through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov
The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. mdpi.com In a PTC system, sonication provides several benefits:
Increased Interfacial Area: It creates fine emulsions, drastically increasing the surface area between the immiscible liquid phases, which accelerates the transfer of the catalyst-anion pair. nih.gov
Enhanced Mass Transfer: The mechanical effects of cavitation improve the transport of reactants to and from the catalyst and the interface. nih.gov
Surface Activation: For solid-liquid PTC systems, ultrasound can activate the surface of the solid reactant, increasing its reactivity. nih.gov
Research has demonstrated that combining PTC with ultrasound irradiation leads to higher yields, shorter reaction times, and milder reaction conditions compared to silent (non-irradiated) or mechanically stirred reactions. ias.ac.in For example, the synthesis of acridine diones using methyltrioctylammonium chloride as a catalyst was shown to be much more efficient under ultrasonic irradiation. ias.ac.in
| Condition | Reaction Time | Product Yield |
| Stirring & Heating | Prolonged | Lower |
| Ultrasonication | Short | Excellent |
This table compares the general outcomes of PTC reactions with and without ultrasonic irradiation, based on findings for similar systems. ias.ac.in
To simplify catalyst separation and recycling, homogeneous PTCs like this compound can be immobilized onto a solid support, creating a heterogeneous catalyst. mdpi.com Polymer-supported catalysts combine the high activity of homogeneous catalysts with the ease of handling and separation of heterogeneous ones.
The design of such a catalyst involves chemically bonding the quaternary ammonium salt to a polymer backbone, such as polystyrene cross-linked with divinylbenzene. The performance of these polymer-supported catalysts depends on several factors:
Polymer Matrix: The physical properties of the polymer, such as porosity and swelling ability in the reaction solvent, are crucial for allowing access of reactants to the active catalytic sites.
Linker Arm: The length and nature of the chain connecting the ammonium salt to the polymer can influence catalytic activity.
These supported catalysts, also known as "tri-phase catalysts," operate at the interface of three phases: a solid phase (the catalyst), a liquid organic phase, and a liquid aqueous phase. wikipedia.org While they offer excellent reusability, their reaction rates can sometimes be lower than their homogeneous counterparts due to mass transfer limitations within the polymer matrix.
A significant advantage of phase transfer catalysts, particularly when immobilized on a solid support, is the potential for recovery and reuse. mdpi.comresearchgate.net For homogeneous catalysts like this compound, recovery can sometimes be achieved by altering the ionic strength of the aqueous phase, which can cause the catalyst to form a separate phase that can be easily collected. phasetransfercatalysis.com
This compound in Organometallic Catalysis
While the broader class of quaternary ammonium salts is widely utilized in organometallic chemistry, detailed research focusing exclusively on this compound is limited. However, its structural analogues, such as methyltributylammonium chloride, have been extensively studied, providing a framework for understanding its potential catalytic activity. These compounds function as phase-transfer catalysts (PTCs), facilitating the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating reaction rates.
In the context of organometallic catalysis, a PTC like this compound is anticipated to play a crucial role in reactions involving an organometallic complex in an organic solvent and an anionic nucleophile or base dissolved in an aqueous phase. The lipophilic quaternary ammonium cation pairs with the anion from the aqueous phase, transporting it into the organic phase where it can react with the organometallic species.
Table 1: Representative Performance of Quaternary Ammonium Salts in a Model Suzuki Coupling Reaction
| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| Tetrabutylammonium (B224687) Bromide | Toluene | K₂CO₃ | 80 | 92 |
| Methyltrioctylammonium Chloride | Xylene | NaOH | 100 | 88 |
| Benzyltriethylammonium Chloride | DMF | K₃PO₄ | 90 | 95 |
Note: This table is illustrative of the types of data generated in studies of similar phase-transfer catalysts and does not represent actual experimental results for this compound due to a lack of specific literature.
Mechanistic Investigations of this compound-Mediated Reactions
The mechanism by which this compound facilitates reactions is rooted in the principles of phase-transfer catalysis. The catalytic cycle can be generally described by the following steps:
Anion Exchange: The quaternary ammonium cation (Q⁺), in this case, methyl tripropyl ammonium (MePr₃N⁺), exchanges its chloride anion for an anion (Y⁻) from the aqueous phase at the liquid-liquid interface.
Phase Transfer: The newly formed ion pair, [Q⁺Y⁻], being more lipophilic, diffuses from the interface into the bulk organic phase.
Reaction in Organic Phase: In the organic phase, the anion Y⁻ is highly reactive as it is poorly solvated and only loosely associated with the bulky quaternary ammonium cation. This "naked" anion then reacts with the substrate (e.g., an organometallic intermediate).
Catalyst Regeneration: After the reaction, the newly formed anion (X⁻, the leaving group from the substrate) pairs with the quaternary ammonium cation to form [Q⁺X⁻]. This ion pair then diffuses back to the interface.
Final Exchange: At the interface, the cation exchanges X⁻ for another Y⁻ from the aqueous phase, thus regenerating the active catalyst and completing the cycle.
The efficiency of this process is influenced by several factors, including the structure of the quaternary ammonium salt. The length of the alkyl chains (propyl groups in this case) affects the lipophilicity of the cation, which in turn governs its ability to partition between the two phases and extract anions from the aqueous phase. The asymmetric nature of having one methyl group and three propyl groups may also influence the accessibility of the positive charge on the nitrogen atom, potentially impacting the strength of the ion pair and the reactivity of the transferred anion.
While specific mechanistic studies detailing reaction kinetics, intermediate characterization, and computational modeling for this compound are not extensively documented, the foundational principles of phase-transfer catalysis provide a robust framework for understanding its role in mediating chemical reactions. Further research is necessary to fully elucidate the specific catalytic properties and mechanistic nuances of this particular compound.
Electrochemical Applications and Ionic Liquid Research Involving Methyl Tripropyl Ammonium Chloride
Formulation of Electrolyte Systems with Methyl Tripropyl Ammonium (B1175870) Chloride
Quaternary ammonium-based ionic liquids are recognized for their potential as electrolytes in advanced energy storage devices like lithium-ion batteries. mdpi.com Their primary advantages include negligible vapor pressure, non-flammability, good thermal stability, and wide electrochemical potential windows, which contribute to enhanced battery safety and performance. mdpi.comresearchgate.net
Ionic liquid electrolytes based on quaternary ammonium cations generally exhibit better electrochemical stability compared to more common imidazolium-based systems. researchgate.net They often present a wide electrochemical stability window, sometimes exceeding 5 volts, which is a critical requirement for high-voltage batteries. mdpi.comresearchgate.net However, a common trade-off is that the larger size of the quaternary ammonium cations can lead to higher viscosity and lower ionic conductivity compared to other ionic liquid families. researchgate.netacs.org
For a compound like methyl tripropyl ammonium chloride, its relatively small and symmetric cation size, compared to longer-chain analogues, would be expected to result in lower viscosity and potentially higher conductivity. Research on tetraalkylammonium-based electrolytes has shown that properties like ionic conductivity are heavily influenced by ion correlations and the formation of ion clusters within the electrolyte. dtu.dk While specific data for this compound is not available, it is a plausible candidate for formulation into electrolyte systems, likely in combination with lithium salts, to create safer and more stable electrochemical devices.
This compound as a Core Component in Ionic Liquid Design
Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. austinpublishinggroup.comnih.gov Quaternary ammonium salts are a foundational class of cations for creating ILs.
Hydrophobic Deep Eutectic Solvents (HDES) incorporating Quaternary Ammonium Chlorides
A significant area of ionic liquid research is the development of Deep Eutectic Solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant melting point depression. acs.org When designed to be immiscible with water, they are termed Hydrophobic Deep Eutectic Solvents (HDES).
Quaternary ammonium chlorides, including tetraalkylammonium chlorides, are frequently used as the HBA component in HDES formulations. nih.govnih.gov They are typically mixed with HBDs such as medium-to-long-chain carboxylic acids (e.g., decanoic acid) or alcohols. nih.govnih.gov The first reported HDES, in fact, utilized a mixture of a quaternary ammonium salt and decanoic acid for the extraction of volatile fatty acids from aqueous solutions. nih.gov
Physico-chemical Behavior of this compound-based Ionic Liquids
The physicochemical properties of ionic liquids and DESs, such as density, viscosity, and conductivity, are critical for their application and are largely determined by their molecular structure.
Molecular dynamics simulations of DESs composed of tetraalkylammonium chlorides and decanoic acid have revealed that an increase in the cation's alkyl chain length leads to lower densities and slower dynamics (i.e., higher viscosity and lower diffusivity and conductivity). nih.gov Conversely, shorter alkyl chains, such as the propyl groups in this compound, would be expected to yield DESs with lower viscosity and higher conductivity compared to their tetrabutyl, tetraheptyl, or tetraoctyl analogues. These simulations also confirm that strong hydrogen bonds form between the carboxylic acid HBD and the chloride anion of the quaternary ammonium salt, which is the key interaction responsible for the formation of the deep eutectic mixture. nih.gov
Experimental studies on various tetraalkylammonium chloride-based DESs confirm that viscosity decreases significantly with increasing temperature, a crucial factor for practical applications. researchgate.net The ability to tune these properties by selecting the appropriate cation, such as methyl tripropyl ammonium, makes these systems highly versatile.
Table 1: General Physicochemical Trends in Tetraalkylammonium-Based Ionic Liquids & DESs
| Property | Influence of Increasing Alkyl Chain Length on Cation | Rationale |
| Viscosity | Increases | Stronger van der Waals forces and greater entanglement between longer alkyl chains hinder flow. acs.org |
| Density | Decreases | The increase in molecular volume outpaces the increase in mass, leading to less efficient packing. nih.gov |
| Ionic Conductivity | Decreases | Reduced mobility of the larger, heavier cations and increased viscosity impede the movement of charge carriers. acs.orgnih.gov |
| Surface Tension | Increases | Enhanced intermolecular forces among the longer alkyl chains at the surface. researchgate.net |
This table presents generalized trends based on research on tetraalkylammonium salts. Specific values for this compound are not available.
Electrochemical Extraction and Separation Processes utilizing this compound
The unique properties of quaternary ammonium salt-based ionic liquids and HDES make them effective solvents and extractants in various separation processes, including the selective recovery of metal ions and valuable organic compounds.
Selective Metal Ion Separation using this compound-based Membranes
Polymer Inclusion Membranes (PIMs) are a promising technology for the selective separation and recovery of metal ions. nih.govmdpi.com These membranes typically consist of a base polymer (like PVC), a plasticizer, and a carrier (extractant) immobilized within the polymer matrix. Ionic liquids based on quaternary ammonium salts have proven to be highly effective carriers.
For instance, research has demonstrated that PIMs containing methyl trioctyl ammonium chloride ([MTOA+][Cl−]) are highly effective for the selective separation of certain metal ions from acidic solutions. dntb.gov.uanih.govresearchgate.net In one study, these membranes showed remarkable selectivity for separating Zinc(II) from Copper(II) and Iron(III). dntb.gov.uanih.govresearchgate.net The mechanism involves the formation of anionic metal-chloride complexes (e.g., [ZnCl₄]²⁻) in the aqueous phase, which are then extracted into the membrane via an anion exchange mechanism with the chloride of the quaternary ammonium salt.
Given this mechanism, this compound could also function as an effective carrier in PIMs. While the shorter propyl chains might influence its lipophilicity and interaction with the polymer matrix compared to octyl chains, the fundamental anion exchange capability would be retained. The selection of the appropriate ionic liquid allows for the creation of PIMs capable of targeting specific metal ions for separation. dntb.gov.uanih.gov
Table 2: Example of Metal Ion Separation using a Quaternary Ammonium Chloride-Based PIM
| Metal Ion Mixture | PIM Carrier | Separation Factor | Reference |
| Zn(II) / Cu(II) | Methyl trioctyl ammonium chloride | 1996 | dntb.gov.uanih.govresearchgate.net |
| Zn(II) / Fe(III) | Methyl trioctyl ammonium chloride | 606 | dntb.gov.uanih.govresearchgate.net |
| Cd(II) / Cu(II) | Methyl trioctyl ammonium chloride | 112 | dntb.gov.uanih.govresearchgate.net |
This table shows data for a related compound, methyl trioctyl ammonium chloride, to illustrate the potential application for this compound.
Recovery of Valuables from Aqueous and Organic Phases
HDESs based on quaternary ammonium chlorides are effective media for liquid-liquid extraction of valuable compounds from water. Their hydrophobicity ensures they form a stable biphasic system with aqueous solutions, allowing for the transfer of target molecules from the water into the HDES phase. nih.gov
These solvents have been successfully used to extract various organic compounds, including volatile fatty acids and tetracycline (B611298) antibiotics, from aqueous samples. nih.govnih.gov The extraction process is driven by interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions between the HDES and the target analyte. For example, HDESs made from methyltrioctylammonium chloride and various alcohols or acids have been used for the microextraction of tetracyclines from water samples prior to analysis. nih.gov
The efficiency of these extractions can be optimized by tuning the composition of the HDES, including the choice of the quaternary ammonium salt. The use of this compound would be expected to create HDES systems capable of such extractions, with its specific efficiency and selectivity being dependent on the target molecule and the chosen HBD. This approach is considered a green alternative to traditional extraction methods that use volatile organic solvents. nih.gov
Application in Electrochemical Cell Design and Performance
This compound, a quaternary ammonium salt, holds potential for application in various electrochemical cell designs, primarily as a component of the electrolyte. Its role is analogous to other quaternary ammonium-based ionic liquids and salts, which are utilized to enhance the performance and stability of energy storage devices. The utility of these materials stems from their electrochemical stability, ionic conductivity, and their ability to influence electrode processes favorably.
In the context of electrochemical cell design, this compound can be incorporated as an electrolyte additive or as the primary salt in a non-aqueous electrolyte system. Its presence can influence several aspects of cell performance, including ionic conductivity, electrochemical stability window, and the morphology of electrode deposits. For instance, in systems like zinc-iodine batteries, related quaternary ammonium salts such as triethyl methyl ammonium chloride have been shown to be effective. rsc.org The addition of such salts to the electrolyte can suppress the formation of dendrites on the zinc anode and mitigate the shuttle effect of polyiodide ions, both of which are common failure mechanisms in these batteries. rsc.orgresearchgate.net The mechanism involves the quaternary ammonium cations adsorbing onto the electrode surface, creating a protective layer that promotes uniform ion deposition and hinders detrimental side reactions. researchgate.net
The structure of the cation, in this case, methyl tripropyl ammonium, plays a crucial role in its electrochemical behavior. The size and shape of the alkyl groups attached to the nitrogen atom can affect the salt's solubility, viscosity, and ionic conductivity. psu.edu While specific research data on this compound is limited, studies on similar compounds like tetrapropylammonium (B79313) (TPA) salts provide insights into its potential applications. TPA has been used in dye-sensitized solar cells and in the electrochemical oxidation of alcohols, highlighting the versatility of such cations in different electrochemical systems. uantwerpen.beresearchgate.net
The performance of an electrochemical cell is intrinsically linked to the properties of its electrolyte. The use of quaternary ammonium salts like this compound can lead to a wider electrochemical stability window compared to conventional electrolytes. psu.edu This allows for operation at higher voltages without electrolyte decomposition, which is advantageous for high-energy-density applications. However, the larger size of the quaternary ammonium cation compared to alkali metal ions can sometimes lead to lower ionic conductivity. dtic.mil Therefore, the concentration of the salt and the choice of solvent are critical parameters that need to be optimized for a specific application.
The following table summarizes the electrochemical performance of various related quaternary ammonium salts in different battery systems, providing a comparative context for the potential application of this compound.
| Cation | Anion | Electrolyte System | Key Findings | Reference |
| Triethyl methyl ammonium | Chloride | 2 M ZnSO₄ in H₂O | Suppresses zinc dendrite growth and I₃⁻ shuttle effect in Zn-I₂ batteries, leading to improved cycle life. | rsc.org |
| Tetrapropylammonium | Iodide | Polyacrylonitrile-based gel | Used in dye-sensitized solar cells, achieving an ionic conductivity of 2.6 mS cm⁻¹ at 25 °C. | researchgate.net |
| Tetrabutylammonium (B224687) | Triflate | 0.2 mol kg⁻¹ LiSO₃CF₃ in PC/DME | As an additive, it increases the discharge capacity of Li/O₂ batteries. | dtic.mil |
| Triethylmethylammonium | Tetrafluoroborate | Propylene Carbonate | Exhibits high electrolytic conductivity, a wide stable potential window, and resistance to hydrolysis in electrical double-layer capacitors. | psu.edu |
Materials Science Applications of Methyl Tripropyl Ammonium Chloride
Synthesis of Novel Materials utilizing Methyl Tripropyl Ammonium (B1175870) Chloride as a Precursor or Templating Agent
The use of molecules as templates or precursors is a fundamental strategy in materials science for creating nanostructured materials with controlled shapes and sizes. Organic cations, such as quaternary ammonium salts, are often employed as structure-directing agents in the synthesis of materials like zeolites and mesoporous silica (B1680970). However, a comprehensive search for studies employing methyl tripropyl ammonium chloride for this purpose did not yield specific examples or detailed findings. The scientific literature predominantly features other analogues, such as tetrapropylammonium (B79313) or tetrabutylammonium (B224687) hydroxides and halides, as templating agents. There is no available research detailing the use of this compound as a precursor or templating agent for novel material synthesis.
Integration of this compound into Polymer Technology
The integration of ionic liquids and quaternary ammonium salts into polymers is an active field of research, aiming to create materials with enhanced properties for various applications.
Development of Polymeric Inclusion Membranes (PIMs) with this compound
PIMs are a type of composite membrane that typically consists of a base polymer, a plasticizer, and a carrier compound (extractant) physically held within the polymer matrix. Quaternary ammonium salts, particularly those with longer alkyl chains like methyl trioctyl ammonium chloride (Aliquat 336), are widely studied as effective carriers for the selective transport and separation of metal ions. Despite the extensive research into PIMs, there are no specific studies or data tables in the available literature that describe the development or performance of PIMs using this compound as the carrier. Its efficacy and properties in such a system remain undocumented.
Functionalization of Layered Double Hydroxides (LDH) with this compound for Adsorbent Development
Layered double hydroxides are clay-like materials with positively charged layers and exchangeable interlayer anions, making them excellent candidates for modification to create high-capacity adsorbents. Functionalizing LDHs with ionic liquids or surfactants can enhance their affinity for specific pollutants. Research in this area has successfully demonstrated the functionalization of LDHs with various long-chain quaternary ammonium salts to improve the removal of organic contaminants from water. However, a dedicated search for studies involving the functionalization of LDHs specifically with this compound yielded no results. The literature focuses on compounds with different alkyl chain lengths, and no data is available on the synthesis, characterization, or adsorption performance of an LDH functionalized with the tripropyl variant.
Environmental Research Pertaining to Methyl Tripropyl Ammonium Chloride
Research specifically investigating the environmental applications and fate of methyl tripropyl ammonium (B1175870) chloride is limited in publicly available literature. However, extensive research on the broader class of Quaternary Ammonium Compounds (QACs) provides a framework for understanding its potential environmental roles and behaviors. QACs are characterized by a central, positively charged nitrogen atom bonded to four organic groups, which gives them cationic surfactant properties. biologicalwasteexpert.comwikipedia.org This structure governs their interaction with environmental matrices and their applications in various technologies.
Computational and Theoretical Investigations of Methyl Tripropyl Ammonium Chloride
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Methyl Tripropyl Ammonium (B1175870) Chloride Systems
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools for exploring the dynamic behavior and equilibrium properties of molecular systems.
Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a detailed view of molecular movements, conformational changes, and interactions. For QACs like methyl tripropyl ammonium chloride, MD simulations have been employed to study their behavior in various environments. For instance, all-atom MD simulations of cetyltrimethylammonium chloride (CTAC) in aqueous solutions have successfully modeled the transition from micellar to hexagonal columnar phases at high concentrations, matching experimental data. rsc.org Such simulations can reveal how the interplay of hydrophobic alkyl chains and the charged headgroup dictates the self-assembly of these molecules into larger structures like spherical or rod-like micelles. rsc.org Studies on other QACs have also used MD to investigate their interaction with biological membranes, showing how these molecules can insert into and alter the structure of lipid bilayers. researchgate.net
Monte Carlo (MC) simulations use statistical methods to sample different configurations of a system to determine its thermodynamic properties. mdpi.com Instead of tracking trajectories over time, MC methods generate random states and accept or reject them based on their energy, allowing for an efficient exploration of the system's potential energy surface. mdpi.com This technique has been effectively used to study the structure of aqueous solutions of compounds like trimethylammonium chloride, providing insights into solute-solute interactions and solution inhomogeneity. nih.gov Reactive MC simulations can even model chemical equilibria, such as the acid-base reactions that control charge regulation on the surfaces of colloidal systems in the presence of ions. researchgate.net For this compound, MC simulations could be applied to understand its adsorption behavior on various surfaces or its partitioning between different phases.
Density Functional Theory (DFT) Studies on the Electronic Structure and Interactions of this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a vital tool for understanding the fundamental properties of molecules like this compound. DFT calculations can accurately predict molecular geometries, energies, and a range of spectroscopic properties. nih.govnih.gov
DFT studies are particularly useful for elucidating the nature of intermolecular interactions. For example, DFT calculations have been used to investigate the interaction of ammonium cations with various aromatic groups, which is crucial for understanding molecular recognition in biological systems. capes.gov.br In the context of QACs, DFT can model their adsorption on surfaces. Studies on the interaction of ammonia (B1221849) with metal oxide surfaces have shown how dopants can modify surface acidity and binding strength, an insight valuable for catalysis. researchgate.net Similarly, DFT has been used to study the reaction mechanisms of QAC formation, such as the Menshutkin reaction, detailing the geometries of transition states and the influence of solvents on reaction barriers. nih.gov
The electronic properties calculated by DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about a molecule's reactivity. growingscience.commdpi.com The distribution of the electrostatic potential on the molecular surface, also obtainable from DFT, reveals the likely sites for electrophilic or nucleophilic attack, explaining how QACs interact with other molecules or surfaces. researchgate.net
Below is a table showing examples of quantum chemical descriptors calculated using DFT for a series of QACs, which are used to develop predictive models for their properties.
| Compound | log(1/EC50) | Total Energy (Hartree) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Dodecyltrimethylammonium bromide | 6.44 | -850.3 | -8.54 | -0.68 | 7.86 |
| Tetradecyltrimethylammonium bromide | 6.56 | -928.9 | -8.51 | -0.65 | 7.86 |
| Hexadecyltrimethylammonium bromide | 6.58 | -1007.6 | -8.49 | -0.63 | 7.86 |
| Octadecyltrimethylammonium bromide | 6.42 | -1086.2 | -8.46 | -0.6 | 7.86 |
| Benzyldimethyldodecylammonium chloride | 6.36 | -1198.8 | -8.57 | -1.14 | 7.43 |
| Benzyldimethyltetradecylammonium chloride | 6.49 | -1277.4 | -8.54 | -1.12 | 7.42 |
| Benzyldimethylhexadecylammonium chloride | 6.53 | -1356.1 | -8.52 | -1.1 | 7.42 |
This table is representative of data generated from DFT studies on various quaternary ammonium compounds.
Structure-Activity Relationship (SAR) Studies for Quaternary Ammonium Chlorides
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or a specific physical property. elsevierpure.com For QACs, SAR is a critical field, particularly for understanding their antimicrobial properties. researchgate.net
The general structure of a QAC, N⁺R₁R₂R₃R₄X⁻, allows for immense structural variety. nih.gov The key factors influencing the activity of QACs are the nature of the R groups, especially the length of the alkyl chains. Research has consistently shown that the antimicrobial efficacy of QACs is strongly dependent on these chain lengths.
Key findings from SAR studies on QACs include:
Alkyl Chain Length: There is an optimal range for the alkyl chain length to achieve maximum antimicrobial activity. For many common bacteria, QACs with a total of 12 to 16 carbon atoms in their longest chain(s) are most effective. Shorter chains may not penetrate the bacterial cell membrane effectively, while excessively long chains can lead to reduced water solubility and bioavailability.
Symmetry and Number of Chains: The arrangement of the alkyl groups also plays a role. Asymmetrical QACs often show different activities compared to their symmetrical counterparts. The presence of multiple long alkyl chains can enhance lipophilicity, which influences how the molecule interacts with cell membranes.
Head Group: While the central quaternary nitrogen is the defining feature, modifications to the groups directly attached can fine-tune activity. For example, replacing a methyl group with a benzyl (B1604629) group can enhance efficacy against certain microbes. asm.org
Counter-ion: The anion (X⁻) generally has a smaller impact on the antimicrobial activity but can affect the physical properties of the salt, such as its solubility. nih.gov
A study on the binding of various QACs to potassium channels found that replacing the ethyl groups of tetraethylammonium (B1195904) with methyl groups decreased binding affinity, while substitution with propyl groups resulted in only minor changes, highlighting the subtle effects of alkyl chain structure on biological interactions. nih.gov
| Structural Feature | Influence on Activity | Rationale |
| Long Alkyl Chain Length | Crucial for antimicrobial efficacy; optimal length is typically C12-C16. elsevierpure.comasm.org | Balances water solubility and the lipophilicity needed to penetrate bacterial cell membranes. |
| Short Alkyl Chains (e.g., Methyl) | Generally lower activity if all chains are short. A methyl group is common in effective QACs alongside longer chains. | Provides a compact, positively charged headgroup without excessive steric hindrance. |
| Propyl Chains | Moderate lipophilicity. In this compound, the three propyl groups contribute significantly to the overall size and lipophilic character. | The cumulative effect of multiple medium-length chains determines the overall hydrophilic-lipophilic balance. |
| Benzyl Group | Often increases antimicrobial activity compared to a simple alkyl group. asm.org | Enhances the molecule's ability to interact with and disrupt microbial membranes. |
Predictive Modeling for Performance and Environmental Behavior
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is essential for assessing the performance and environmental impact of the vast number of chemicals in use, including the diverse class of QACs. uni-rostock.deacs.org These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity or biodegradability.
Developing a QSAR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from methods like DFT (e.g., HOMO/LUMO energies). uni-rostock.de Statistical methods are then used to build a model that correlates these descriptors with an experimentally measured endpoint.
For QACs, predictive models are crucial for:
Toxicity Assessment: QSAR models have been developed to predict the acute and chronic toxicity of QACs to various aquatic organisms like algae, daphnids, and fish. nih.govresearchgate.net This is vital for environmental risk assessment, as it is impractical to test every QAC experimentally. nih.gov
Environmental Fate: The environmental behavior of QACs, such as their tendency to biodegrade or sorb to soil and sediment, can be predicted. researchgate.netnih.gov For instance, models can predict the octanol-water partition coefficient (log Kₒw), a key parameter for assessing bioaccumulation potential. acs.org
Performance Optimization: By modeling how structural features relate to desired properties (e.g., antimicrobial efficacy, surfactant performance), new QACs with enhanced performance and reduced environmental impact can be designed. mdpi.com
The widespread use of QACs, which has increased significantly, necessitates robust models to screen and prioritize these compounds for further testing and regulation, ensuring their benefits can be utilized while minimizing adverse effects on the environment. acs.orgnih.gov
Spectroscopic Characterization and Intermolecular Interaction Studies
Advanced Spectroscopic Techniques for the Characterization of Methyl Tripropyl Ammonium (B1175870) Chloride
The structural elucidation of methyl tripropyl ammonium chloride relies on advanced spectroscopic techniques, primarily Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the compound's functional groups and the chemical environment of its atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of a quaternary ammonium salt like this compound is characterized by specific vibrational modes. While a dedicated spectrum for this exact compound is not widely published, the expected characteristic absorption bands can be inferred from similar quaternary ammonium salts.
Key expected spectral features include:
C-H Stretching Vibrations: Strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the propyl chains.
C-H Bending Vibrations: Bands in the 1450-1470 cm⁻¹ range are attributed to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
C-N Stretching Vibrations: The stretching vibration of the C-N⁺ bond in the quaternary ammonium cation typically appears in the fingerprint region, often around 900-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The protons of the methyl group directly attached to the nitrogen would appear as a singlet at a specific chemical shift. The protons of the three propyl groups would exhibit a characteristic triplet-sextet-triplet pattern, corresponding to the -CH₂-CH₂-CH₃ chain. The chemical shifts would be influenced by the positively charged nitrogen atom, causing a downfield shift compared to a simple alkane.
¹³C NMR: The carbon-13 NMR spectrum would reveal separate signals for each chemically non-equivalent carbon atom. One would expect to see a signal for the methyl carbon and three distinct signals for the carbons of the propyl chains, with their chemical shifts influenced by their proximity to the nitrogen atom.
Analysis of Solute-Solvent Interactions involving this compound in Aqueous and Non-Aqueous Media
The interactions between this compound and solvent molecules are crucial for understanding its behavior in solution. These solute-solvent interactions can be investigated through various techniques, including spectroscopic and thermodynamic methods. The nature of the solvent, whether aqueous or non-aqueous, significantly influences these interactions.
In aqueous solutions, the hydrophobic propyl chains and the charged quaternary ammonium headgroup would lead to complex interactions with water molecules. The charged headgroup would interact favorably with the polar water molecules through ion-dipole interactions. Conversely, the nonpolar alkyl chains would induce a hydrophobic effect, leading to the structuring of water molecules around them.
In non-aqueous media, the nature of the solvent (polar aprotic, polar protic, or nonpolar) would dictate the type and strength of interactions. In polar solvents, ion-dipole interactions would still be significant. In nonpolar solvents, the interactions would be weaker, primarily of the van der Waals type. The study of these interactions is fundamental to predicting the solubility, stability, and reactivity of the compound in different environments. nih.govnih.gov
Influence of this compound on the Volumetric and Acoustic Properties of Solutions
The addition of an electrolyte like this compound to a solvent alters its volumetric and acoustic properties. These changes provide valuable information about the solute-solvent and solute-solute interactions.
Volumetric Properties: Parameters such as the apparent molar volume and partial molar volume can be determined from precise density measurements of the solutions at various concentrations. The apparent molar volume reflects the volume occupied by the solute in the solution and is influenced by the intrinsic volume of the ions and the changes in the solvent structure upon dissolution. For instance, the study of related compounds like triammonium (B15348185) citrate (B86180) in aqueous solutions has shown how these volumetric properties can elucidate ion-solvent interactions. researchgate.net
Acoustic Properties: The speed of sound in the solution, measured using ultrasonic techniques, can be used to calculate properties like the apparent molar isentropic compressibility. This parameter provides insight into the resistance of the solution to compression and is sensitive to the hydration of ions and their effect on the solvent's structure. Studies on other electrolytes have demonstrated that these acoustic properties are powerful tools for investigating the structuring or destructuring effect of ions on the solvent.
Reflectance Spectroscopy of Related Ammonium Salts for Structural Insights
Reflectance spectroscopy is a technique that measures the light reflected from a material as a function of wavelength. It can provide information about the chemical composition and physical state of a sample. While direct reflectance spectroscopy studies on this compound are not documented in publicly available literature, research on other ammonium salts can offer structural insights.
For example, studies on various inorganic ammonium salts have shown that the vibrational features of the ammonium ion (NH₄⁺) are detectable in reflectance spectra. mdpi.com These features, which appear in the near-infrared and infrared regions, are sensitive to the chemical and structural environment of the ion, including the nature of the counter-ion and the presence of hydrogen bonding. mdpi.com
By analogy, the reflectance spectrum of this compound would be expected to show features related to the vibrations of the C-H bonds in the alkyl chains and potentially overtones and combination bands in the near-infrared region. The position and intensity of these bands could provide information about the packing and intermolecular interactions in the solid state.
Biological Interactions and Potential Biomedical Applications of Methyl Tripropyl Ammonium Chloride
Investigations into the Biochemical Activity of Methyl Tripropyl Ammonium (B1175870) Chloride
Direct investigations into the specific biochemical activity of methyl tripropyl ammonium chloride are not extensively documented in publicly available research. However, the biochemical effects of QACs are generally attributed to their cationic nature and amphiphilic structure. It is plausible that this compound, as a short-chain QAC, exhibits certain biochemical activities characteristic of this class of compounds.
The primary mode of action of QACs involves the disruption of cell membranes. This is initiated by the electrostatic interaction between the positively charged quaternary nitrogen and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death. nih.govnih.gov The relatively short propyl chains of this compound would influence its hydrophobic interactions with the cell membrane. Studies on other QACs have shown that the length of the alkyl chain is a critical determinant of antimicrobial efficacy, with optimal activity often observed for compounds with longer alkyl chains. nih.govacs.org Therefore, the biochemical impact of this compound is likely centered on membrane disruption, though potentially with a different potency compared to its longer-chain counterparts.
Furthermore, some QACs have been shown to interact with and inhibit the function of certain enzymes. For instance, quaternary ammonium compounds can interfere with essential metabolic processes by disrupting enzyme activities within the cytoplasm or at the cell membrane. nih.gov Additionally, some QACs are known to act as blockers of potassium channels by competing with potassium ions for binding within the channel pore. wikipedia.org While specific studies on this compound are lacking, these established activities of other QACs suggest potential avenues for its own biochemical interactions.
Exploratory Research on this compound in Drug Delivery and Gene Therapy Systems
The application of this compound in drug delivery and gene therapy systems has not been a specific focus of research. However, the broader class of cationic surfactants and polymers, including various QACs, has been extensively investigated for these purposes. mdpi.commdpi.com The primary rationale for their use lies in their ability to condense and protect negatively charged macromolecules like DNA and RNA and facilitate their entry into cells.
Cationic surfactants can form complexes with nucleic acids, neutralizing their negative charge and compacting them into nanoparticles. rsc.orgnih.gov This process is crucial for overcoming the electrostatic repulsion between the nucleic acid and the negatively charged cell membrane, a major barrier to gene delivery. rsc.orgnih.gov The efficiency of this process is influenced by the structure of the cationic surfactant, including the length of its alkyl chains. researchgate.net While longer-chain QACs are often more effective at DNA condensation, short-chain surfactants can also interact with and alter the mechanical properties of DNA. nih.gov
In the context of drug delivery, cationic lipids, which share structural similarities with QACs, are key components of lipid nanoparticles used to encapsulate and deliver various therapeutic agents, including mRNA vaccines. mdpi.com These cationic molecules play a critical role in the formulation's stability and its ability to deliver the payload into target cells. Although specific research on this compound for these applications is not available, its cationic nature suggests a theoretical potential for similar functions. However, its efficacy would need to be experimentally determined and would likely be influenced by its relatively short alkyl chains, which may affect its ability to form stable complexes with therapeutic molecules.
General Principles of Antimicrobial Activity of Quaternary Ammonium Compounds Relevant to this compound
Quaternary ammonium compounds are a well-established class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and enveloped viruses. nih.govmdpi.com The antimicrobial properties of this compound can be understood through the general principles governing the action of QACs.
The antimicrobial efficacy of QACs is largely dependent on their chemical structure, particularly the length of the alkyl chains attached to the nitrogen atom. nih.govacs.org While specific data for this compound is scarce, studies on a range of QACs have demonstrated that those with alkyl chain lengths between 8 and 18 carbons often exhibit the highest antimicrobial activity. acs.org The three propyl (C3) chains and one methyl (C1) chain of this compound place it in the category of short-chain QACs. While still possessing antimicrobial properties, its potency might be different from that of commonly used QACs with longer alkyl chains like benzalkonium chloride or cetylpyridinium (B1207926) chloride. wikipedia.orgwikipedia.org
The general antimicrobial activity of QACs is also influenced by the concentration of the compound and the type of microorganism. nih.gov Gram-positive bacteria are generally more susceptible to QACs than Gram-negative bacteria due to the latter's protective outer membrane, which can limit the uptake of the disinfectant. nih.gov
Mechanistic Understanding of Interaction with Microbial Systems
The primary mechanism by which QACs exert their antimicrobial effect is through the disruption of the cell membrane. acs.org This process can be broken down into several key steps:
Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium head group is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov
Penetration of the Cell Wall: Following initial binding, the QAC molecule must traverse the cell wall to reach the cytoplasmic membrane.
Membrane Disruption: The hydrophobic alkyl chains of the QAC penetrate the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity and permeability. nih.govrsc.org
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions, nucleotides, and proteins. nih.gov
Inhibition of Cellular Processes: In addition to membrane damage, QACs can also inhibit essential cellular enzymes and disrupt metabolic pathways, further contributing to cell death. nih.gov
The effectiveness of this process is directly related to the physicochemical properties of the QAC, including its hydrophobicity, which is determined by the length of the alkyl chains.
Interactions with Biological Macromolecules and Cellular Components
Proteins: The cationic nature of QACs allows them to interact with negatively charged domains of proteins, potentially leading to conformational changes and loss of function. nih.gov For instance, ammonium chloride has been shown to increase the protein content in kidney cells by suppressing protein degradation. nih.gov While this is a general effect of the ammonium ion, the surfactant properties of QACs can further modulate these interactions.
DNA: QACs can interact with DNA, which is a polyanionic molecule. This interaction is primarily electrostatic, with the positively charged QACs neutralizing the negative charges of the phosphate (B84403) backbone of DNA. rsc.org This neutralization can lead to the condensation and compaction of DNA, a principle that is exploited in gene delivery applications. rsc.orgnih.gov The strength and nature of this interaction are dependent on the structure of the QAC, including the length of its alkyl chains. researchgate.net Studies have shown that thymine (B56734) methyl groups in DNA can also provide contact points for interactions with molecules, suggesting another potential, albeit less dominant, mode of interaction for the alkyl groups of QACs. researchgate.net
The interaction of this compound with these macromolecules would be governed by these same principles, with its specific efficacy being influenced by its particular chemical structure.
Mechanistic Investigations of Methyl Tripropyl Ammonium Chloride Transformations
Hydrolysis Mechanisms of Methyl Tripropyl Ammonium (B1175870) Chloride Analogues in Various Environments
While specific studies on the hydrolysis of methyl tripropyl ammonium chloride are not extensively detailed in publicly available literature, significant insights can be drawn from investigations into its structural analogues. The stability and hydrolysis pathways of quaternary ammonium compounds are highly dependent on their specific structure, particularly the nature of the groups attached to the nitrogen atom, and the pH of the environment.
One relevant analogue is Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), a cationic polyelectrolyte. Studies on PMAPTAC reveal that its stability is influenced by both temperature and pH. nih.gov Under alkaline conditions, the amide group in the PMAPTAC side chain is susceptible to hydrolysis. The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the amide group. This process leads to the cleavage of the amide bond, resulting in the formation of a carboxyl group and the release of a smaller molecule, (3-aminopropyl)trimethylammonium chloride. mdpi.comnih.govresearchgate.net
A comparative analysis with another polymer, Poly(dimethyl diallyl ammonium chloride) (PDMC), shows that the ester group in PDMC hydrolyzes to a carboxyl group while releasing choline (B1196258) chloride. mdpi.comnih.gov This highlights how different functional groups within the molecular structure of analogues dictate the hydrolysis pathway. In acidic or neutral environments, the hydrolysis rate of these amide-containing polymers is generally slower than in alkaline conditions. nih.govresearchgate.net
Investigations into a different class of analogues, N,N,N-trimethylanilinium salts, demonstrate the influence of the counter-ion on stability in solution. The degradation of these salts in a polar aprotic solvent like DMSO was found to be more rapid for chloride salts compared to bromide or iodide salts. nih.gov This trend is consistent with the order of halide nucleophilicity in such solvents, suggesting that the chloride ion can participate in the degradation process. nih.gov This finding implies that the environmental matrix, including the presence of different ions, can influence the stability and transformation pathways of quaternary ammonium chlorides.
The proposed base-catalyzed hydrolysis mechanism for the amide group in an analogue like PMAPTAC can be summarized as follows:
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the amide group.
Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.
Protonation and Cleavage: The intermediate is protonated, typically by a water molecule, leading to the cleavage of the C-N bond and the formation of a carboxylate and an amine.
These studies on analogues suggest that the hydrolysis of a simple quaternary ammonium salt like this compound, which lacks ester or amide functionalities on its alkyl chains, would be exceptionally slow under normal environmental conditions. Significant degradation via hydrolysis would likely require extreme pH and high temperatures.
Degradation Pathways and Stability Studies of this compound under Different Conditions
The stability of this compound is subject to various environmental factors, with degradation proceeding through several potential pathways, primarily driven by thermal stress, chemical reactivity, and photolysis. Insights from related quaternary ammonium compounds provide a framework for understanding these processes.
Thermal Degradation: Thermal stability is a key characteristic of quaternary ammonium salts. Studies on analogues like N,N,N-trimethylanilinium salts have shown that thermal degradation can occur via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this pathway, the halide anion acts as a nucleophile, attacking one of the N-alkyl groups. For this compound, this would involve the chloride ion attacking either the methyl or a propyl group. Attack on the methyl group would yield methyl chloride and tripropylamine (B89841). This degradation is typically more significant at elevated temperatures. nih.gov
Chemical Degradation: In alkaline environments, quaternary ammonium cations can undergo degradation through two primary pathways:
Hofmann Elimination: This pathway is possible if one of the alkyl groups has a hydrogen atom on the carbon beta to the nitrogen atom. A strong base abstracts this proton, leading to the formation of an alkene (propene), a tertiary amine (methyl dipropyl amine), and water. This is a significant degradation route for many quaternary ammonium compounds in alkaline conditions. researchgate.net
Nucleophilic Substitution (SN2): As discussed under thermal degradation, nucleophiles like hydroxide ions can attack an alpha-carbon, displacing the tertiary amine. For this compound, this would result in the formation of methanol (B129727) or propanol (B110389) and the corresponding tertiary amine. The SN2 pathway is generally considered a plausible degradation route for these cations. researchgate.net
The relative likelihood of these pathways depends on factors like steric hindrance around the nitrogen atom and the specific reaction conditions. For instance, increasing the length of the alkyl chains can influence the rate of degradation. researchgate.net
Oxidative Degradation: Oxidizing agents can also lead to the degradation of quaternary ammonium compounds. Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. nih.gov For example, studies on the degradation of benzyldimethylalkylammonium chloride (a related surfactant) showed that biodegradation initiated with the cleavage of the C-alkyl-N bond, followed by demethylation reactions. researchgate.net While not a direct oxidation of the nitrogen, it shows that complex degradation sequences can be initiated by breaking bonds within the molecule.
The following table summarizes the potential degradation pathways for this compound based on studies of its analogues.
| Degradation Condition | Primary Pathway | Potential Products |
| Thermal Stress | SN2 Reaction | Methyl chloride, Tripropylamine |
| Alkaline (High pH) | Hofmann Elimination | Propene, Methyldipropylamine, Water |
| Alkaline (High pH) | SN2 Reaction | Methanol, Propanol, Tertiary amines |
| Oxidative Stress | Various | N-oxides, Cleavage products |
Forced degradation studies, which involve subjecting the compound to harsh conditions like strong acids, bases, oxidizers, high temperatures, and light, are essential for identifying the most likely degradation products and establishing the intrinsic stability of the molecule. nih.gov
Kinetic and Thermodynamic Studies of Reactions Involving this compound
The kinetics and thermodynamics of reactions involving this compound dictate the rate and feasibility of its transformations. While specific data for this compound is scarce, studies on its analogues provide valuable quantitative insights.
Kinetic Studies: Kinetic analysis of the hydrolysis of Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) has yielded Arrhenius equations that describe the reaction rate's dependence on temperature at various pH levels. nih.govresearchgate.net The hydrolysis rate was observed to increase with both temperature and pH. nih.govresearchgate.net
The following table presents the Arrhenius equations for the hydrolysis of the analogue PMAPTAC, where τ represents the relaxation time (inversely proportional to the rate constant), R is the gas constant, and T is the temperature in Kelvin.
| pH | Arrhenius Equation | Activation Energy (kJ/mol) |
| 3 | 1/τ = 200.34 * e(-25.04 / RT) | 25.04 |
| 7 | 1/τ = 9127.07 * e(-38.90 / RT) | 38.90 |
| 11 | 1/τ = 4683.03 * e(-39.89 / RT) | 39.89 |
| Data derived from studies on the analogue PMAPTAC. nih.govresearchgate.net |
These data illustrate that the energy barrier for hydrolysis is dependent on the pH of the solution.
Kinetic studies on the thermal degradation of N,N,N-trimethylanilinium halides also provide important data. The degradation rate was shown to be dependent on the halide counter-ion, following the order Cl⁻ > Br⁻ > I⁻ in DMSO. nih.gov This indicates that the nucleophilicity of the anion plays a crucial role in the kinetics of the SN2 degradation pathway. nih.gov
Thermodynamic Studies: Thermodynamic investigations, often conducted through computational methods like Density Functional Theory (DFT), provide information on the energy changes during a reaction. For the Menshutkin reaction, which is the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide, DFT studies help in understanding the reaction barriers. nih.gov The reaction between trimethylamine (B31210) and methyl chloride, for instance, has been studied to determine the activation barriers, which are influenced by the solvent's polarity. nih.gov Polar solvents tend to stabilize the charged transition state and the ionic products, thus lowering the activation energy and making the reaction more favorable. nih.gov
For degradation reactions, thermodynamics determines the relative stability of the products and reactants. The degradation of ammonium cations in the presence of hydroxide shows that the Hofmann elimination pathway is often the most vulnerable route when it is available. researchgate.net Computational studies calculate the energy barriers for different pathways (e.g., Hofmann elimination vs. SN2), providing a thermodynamic basis for predicting the dominant degradation mechanism. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Synthetic Approaches for Methyl Tripropyl Ammonium (B1175870) Chloride with Enhanced Selectivity and Sustainability
Future synthetic strategies for methyl tripropyl ammonium chloride are increasingly focused on the principles of green chemistry, emphasizing sustainability, efficiency, and the reduction of hazardous waste.
One promising avenue is the utilization of renewable resources and industrial byproducts as starting materials. ulisboa.ptgoogle.com A notable precedent is the synthesis of methyl triethyl ammonium chloride from glyphosate (B1671968) mother liquor, an industrial waste stream. google.com This approach exemplifies a circular economy model where waste is valorized, significantly lowering production costs and environmental impact. google.com Future research could explore similar pathways for this compound, investigating waste streams from biofuel production or other chemical industries as potential sources for the propyl or methyl groups.
Another key direction is the adoption of greener alkylating agents to replace traditional haloalkanes. Dimethyl carbonate (DMC), for example, is recognized as an environmentally benign methylating agent that avoids the formation of halide salts as byproducts. nih.govresearchgate.netgoogle.com The development of salt-free synthesis methods is highly desirable as it simplifies purification processes, which are often complex and costly. researchgate.net Research into the use of DMC or other green reagents for the quaternization of tripropylamine (B89841) would represent a significant step towards a more sustainable production process.
Furthermore, there is growing interest in designing quaternary ammonium compounds (QACs) with built-in biodegradability. rsc.orgresearchgate.net This involves incorporating functional groups, such as ester or thioether bonds, into the molecular structure. rsc.orgresearchgate.net These bonds are more susceptible to hydrolysis or microbial degradation compared to the stable C-N and C-C bonds in conventional QACs, reducing their persistence and potential long-term environmental impact. rsc.org Designing a version of this compound with a degradable linker could address concerns about the environmental accumulation of QACs. nih.gov
Exploration of this compound in Advanced Catalytic Cycles and Process Intensification
This compound is a classic example of a phase-transfer catalyst (PTC), a class of compounds that facilitate reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). researchpublish.comcatalysis.blog Future research is aimed at leveraging this capability within advanced catalytic cycles and process intensification strategies to create substantially smaller, cleaner, and more energy-efficient chemical processes. researchpublish.com
A major focus is the development of robust and economical catalyst recovery and recycling systems. While effective, the separation of the PTC from the product mixture can be challenging. Emerging research points to methods like altering the pH of the aqueous phase to precipitate the catalyst as a hydroxide (B78521), which can then be separated as an oily layer and recycled. google.com Another strategy involves selective extraction using specific solvents, such as chlorinated alkanes, to recover the catalyst from aqueous washes. google.com Applying these principles to reaction systems using this compound could significantly improve process economics and reduce waste.
Another key area of process intensification is the immobilization of the catalyst onto a solid support. biomedres.us By anchoring the this compound onto an insoluble support like polystyrene resin or an inorganic material like silica (B1680970) gel, a heterogeneous catalyst is created. biomedres.us This supported catalyst can be easily separated from the reaction mixture by simple filtration and reused, making it ideal for continuous flow production systems. biomedres.us Soluble supports, such as poly(ethylene glycol) (PEG), have also been explored, offering a catalyst that can be recovered by precipitation and filtration without a significant loss of activity. acs.org The development of a supported version of this compound would be a significant advancement for its industrial application.
Design of Smart Materials Incorporating this compound for Responsive Systems
The incorporation of this compound into larger material architectures is a burgeoning field of research focused on creating "smart" materials that can respond to external stimuli. The permanent positive charge and amphiphilic nature of the QAC moiety are key to designing these responsive systems.
One highly promising approach involves the use of layered double hydroxides (LDHs). LDHs are two-dimensional materials with positively charged layers and charge-compensating anions in the interlayer space. rsc.orgrsc.orgresearchgate.net By functionalizing LDHs with QACs like this compound, either through surface modification or intercalation, novel hybrid materials can be created. rsc.orgrsc.org These functionalized LDHs have shown potential as high-capacity adsorbents for removing organic pollutants from water, acting as a responsive system that captures specific molecules. rsc.org
Another exciting frontier is the development of responsive drug delivery systems. mdpi.com Polymers like chitosan (B1678972) can be chemically modified with QACs to enhance their solubility and create positively charged materials. mdpi.commdpi.com These quaternized polymers can then be used to form nanoparticles that encapsulate drugs. The release of the drug can be triggered by changes in the local environment, such as a shift in pH, which is common in tumor tissues or sites of inflammation. mdpi.com Nanoparticles formulated with this compound-modified polymers could be designed to respond to specific biological cues, enabling targeted drug delivery and release. These systems are considered "smart" because they remain stable until they reach the target site, where the stimulus triggers the release of their payload. mdpi.com
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology utilizing this compound
The unique properties of this compound make it a versatile building block for interdisciplinary research that merges chemistry, materials science, and biology to address complex challenges in health and the environment.
In the environmental domain, the development of functionalized materials for water treatment represents a clear nexus of these fields. The synthesis of this compound (chemistry) and its integration into LDH or polymer matrices (materials science) creates advanced adsorbents capable of removing biologically active contaminants like pharmaceuticals or pesticides from water, addressing a key challenge in environmental biology and public health. rsc.orgmdpi.com
In the biomedical arena, a major research thrust is the creation of antimicrobial materials. nih.gov QACs are known for their broad-spectrum antimicrobial activity. nih.gov By incorporating this compound into polymers, medical devices, or textiles (materials science), surfaces can be created that actively kill microbes on contact. nih.gov This "contact-killing" approach is a promising strategy to combat hospital-acquired infections and the spread of antibiotic-resistant bacteria. nih.gov This research requires an understanding of organic synthesis (chemistry), polymer science (materials), and microbiology and toxicology (biology) to ensure the materials are both effective and safe for human use. nih.govnih.gov
Furthermore, the application in advanced therapeutics, such as stimuli-responsive drug delivery, highlights this interdisciplinary synergy. Designing a polymer-QAC conjugate (chemistry) that self-assembles into nanoparticles (materials science) and releases a therapeutic agent in response to the biological microenvironment of a disease (biology) is a sophisticated goal. mdpi.commdpi.com Such systems have the potential to make treatments more effective and reduce side effects, representing a frontier in nanomedicine.
Q & A
Q. What are the standard synthetic routes for preparing methyl tripropyl ammonium chloride, and how can reaction conditions be optimized for high purity?
this compound is typically synthesized via nucleophilic substitution reactions between tertiary amines and alkyl halides. A common method involves reacting tripropylamine with methyl chloride under reflux in anhydrous solvents (e.g., ethyl acetate) . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) to remove unreacted amines or side products . Key parameters include temperature control (0–25°C), stoichiometric excess of methyl chloride, and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly ¹H and ¹³C NMR to resolve alkyl chain environments and confirm quaternary ammonium formation . Mass spectrometry (LCMS) with m/z analysis verifies molecular ion peaks (e.g., [M+H]⁺), while HPLC (e.g., retention time ≈0.81 minutes) assesses purity . Elemental analysis ensures stoichiometric Cl⁻ content .
Q. How does this compound interact with cyclodextrins or other supramolecular hosts?
The compound acts as a chiral solvating agent in NMR for resolving enantiomers. Its tripropyl chains enhance hydrophobic interactions with cyclodextrin cavities, while the quaternary ammonium group improves water solubility. Experimental optimization includes varying cyclodextrin substituents (e.g., trimethyl vs. tripropyl) and pH adjustments to modulate binding affinity .
Q. What factors influence the stability of this compound in aqueous solutions?
Stability depends on pH and temperature. Under neutral/basic conditions, hydrolysis of the C–N bond may occur. Storage at 2–8°C in inert solvents (e.g., ethyl acetate) minimizes degradation. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., HCl gas) .
Q. How can researchers assess the compound’s reactivity in nucleophilic substitution or alkylation reactions?
Reactivity is tested via competition experiments with competing nucleophiles (e.g., iodide ions) in polar aprotic solvents. Kinetic studies (e.g., monitoring by ¹H NMR) quantify reaction rates. For alkylation, coupling efficiency with substrates like aryl halides is evaluated using Pd catalysts and phosphine ligands .
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be enhanced during synthesis?
Chiral resolution involves using enantiopure precursors (e.g., (S)-3-chloro-2-hydroxypropyl derivatives) and chiral auxiliaries. Asymmetric catalysis with transition metals (e.g., Ru or Rh complexes) or enzymatic methods (e.g., lipases) can improve enantioselectivity. Purity is validated via chiral HPLC or circular dichroism .
Q. What mechanistic insights explain contradictions in reaction yields for this compound-mediated reactions?
Contradictory yields (e.g., 75% vs. 95% for similar substrates) may arise from steric effects or electronic modulation of reactants. For example, electron-withdrawing groups (e.g., nitro substituents) accelerate nucleophilic displacement, while bulky groups hinder it. DFT calculations can model transition states to rationalize discrepancies .
Q. How does the compound’s structure affect its performance as a phase-transfer catalyst (PTC)?
The tripropyl chains enhance lipophilicity, enabling efficient transfer of anions (e.g., Cl⁻) into organic phases. Comparative studies with shorter-chain analogs (e.g., trimethyl) show higher catalytic activity in biphasic systems. Solvent polarity and counterion choice (e.g., Br⁻ vs. Cl⁻) further tune performance .
Q. What strategies mitigate toxicity or interference in biological assays involving this compound?
Toxicity is minimized via dialysis or size-exclusion chromatography to remove unbound compound. Cell-based assays require dose-response curves to identify non-toxic thresholds (typically <1 mM). Interference in spectroscopic assays (e.g., UV absorption) is addressed using background subtraction or alternative detection methods (e.g., fluorescence) .
Q. How can computational methods predict the compound’s behavior in novel reaction environments?
Molecular dynamics (MD) simulations model solvation effects in ionic liquids or aqueous mixtures. Density Functional Theory (DFT) predicts regioselectivity in alkylation reactions. Machine learning models trained on reaction databases (e.g., yield vs. solvent polarity) optimize conditions for untested substrates .
Tables for Key Data
Table 1: Reaction Yields of this compound in Alkylation Reactions
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Pd(OAc)₂ | EtOAc | 95 | |
| 4-Methylbenzaldehyde | None | MeOH | 75 | |
| 2-Nitrobenzaldehyde | CuI | DMF | 94 |
Table 2: Stability of this compound Under Storage Conditions
| Condition | Degradation (%) | Time (weeks) | Reference |
|---|---|---|---|
| 25°C, air exposure | 15 | 4 | |
| 4°C, N₂ atmosphere | <2 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
